

Application Notes and Protocols: GSK3368715 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK3368715 trihydrochloride	
Cat. No.:	B15588859	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMTs has been implicated in the progression of numerous solid and hematopoietic cancers, making them a compelling target for therapeutic intervention.[2]

This document provides detailed application notes and protocols for the use of GSK3368715 in combination with other cancer therapies, with a particular focus on its synergistic effects with PRMT5 inhibitors in cancers with methylthioadenosine phosphorylase (MTAP) deletion.

Mechanism of Action and Combination Rationale

GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, targeting the protein substrate binding pocket of Type I PRMTs. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs like PRMT5.[2]



A key combination strategy involves the concurrent inhibition of Type I and Type II PRMTs. Preclinical studies have demonstrated a potent synergistic anti-proliferative effect when GSK3368715 is combined with a PRMT5 inhibitor, such as GSK3326595.[1] This synergy is particularly pronounced in cancer cells with a homozygous deletion of the MTAP gene.[1][2] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[1][2] This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a synthetic lethal environment when combined with the potent Type I PRMT inhibition by GSK3368715.[1]

Data Presentation

Preclinical In Vivo Monotherapy Data

Cancer Model	Xenograft Type	Treatment and Dosage	Key Findings
Diffuse Large B-Cell Lymphoma (DLBCL)	Toledo	75 mg/kg, oral	Tumor regression[3]
Pancreatic Cancer	BxPC-3	150 mg/kg, oral	78% tumor growth inhibition[3]
Pancreatic Cancer	BxPC-3	300 mg/kg, oral	97% tumor growth inhibition[3]
Clear Cell Renal Carcinoma	ACHN	150 mg/kg, oral	98% tumor growth inhibition[3]
Triple-Negative Breast Cancer	MDA-MB-468	150 mg/kg, oral	85% tumor growth inhibition[3]

Preclinical In Vitro Combination Therapy Data



Cell Line	Cancer Type	MTAP Status	Inhibitor Combination	Key Findings
Various	Pancreatic, Lung, Hematological	Wild-Type & Deleted	GSK3368715 + GSK3326595	Strong synergistic anti- proliferative effects observed. [1]
MTAP-deleted cells	Various	Deleted	GSK3368715	Increased sensitivity to GSK3368715.[1] [2]

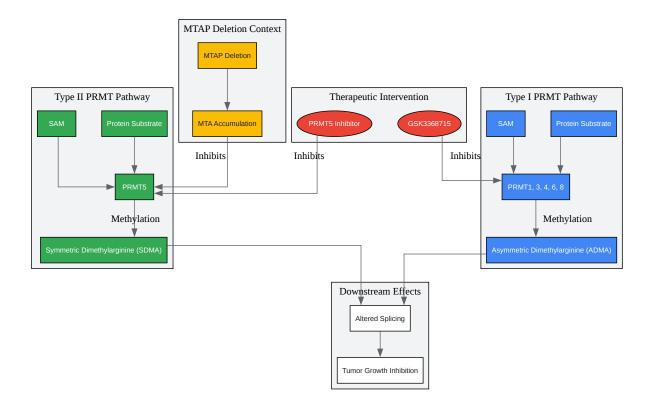
Clinical Trial Data (NCT03666988)

A Phase 1 study of GSK3368715 was conducted in patients with advanced solid tumors. The study was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement at lower doses.[4]

Parameter	Finding
Study Design	Phase 1, dose-escalation (50, 100, and 200 mg once daily).[4]
Patient Population	31 adults with advanced-stage solid tumors.[4]
Dose-Limiting Toxicities (DLTs)	Reported in 3 out of 12 (25%) patients at the 200 mg dose.[4]
Adverse Events	9 out of 31 (29%) patients experienced 12 TEEs (8 grade 3, 1 grade 5 pulmonary embolism).[4]
Efficacy	Best response was stable disease in 9 out of 31 (29%) patients.[4]
Pharmacodynamics	Target engagement (reduction in ADMA) was observed in blood but was modest and variable in tumor biopsies at 100 mg.[4]



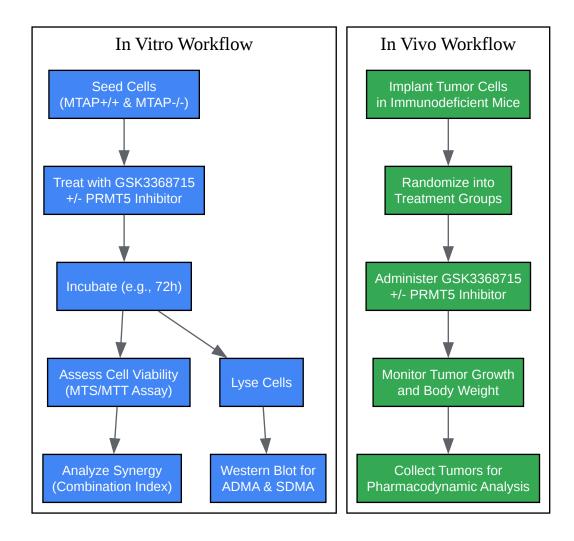
Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Synergistic inhibition of Type I and II PRMTs.





Click to download full resolution via product page

Caption: Preclinical experimental workflows.

Experimental Protocols Protocol 1: Cell Viability and Synergy Analysis

This protocol is designed to assess the anti-proliferative effects of GSK3368715 and a PRMT5 inhibitor, both alone and in combination, and to quantify their synergistic interaction.[1]

Materials:

- Cancer cell lines of interest (with and without MTAP deletion)
- Complete cell culture medium



- 96-well clear-bottom cell culture plates
- GSK3368715 (dissolved in DMSO)
- PRMT5 inhibitor (e.g., GSK3326595, dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 μL of complete medium. The optimal seeding density should be determined for each cell line.
 - Include wells with medium only for background control.
 - Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Compound Treatment:
 - Prepare serial dilutions of GSK3368715 and the PRMT5 inhibitor in complete medium. A typical concentration range to test is 0.1 nM to 10 μM.
 - Create a dose-response matrix for the combination treatment.
 - Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
 - \circ Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the drugs or vehicle control.



Incubation:

- Incubate the treated cells for a predetermined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
- Viability Assessment (MTS Assay):
 - Add 20 μL of MTS reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only) from all other values.
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Determine the IC50 values for each compound alone.
 - Analyze the combination data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]

Protocol 2: Western Blotting for Arginine Methylation Marks

This protocol allows for the visualization and quantification of changes in global ADMA and SDMA levels following treatment with GSK3368715 and/or a PRMT5 inhibitor.[1]

Materials:

- Treated cells from a separate experiment (see Protocol 1 for treatment conditions)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit



- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-ADMA, anti-SDMA, and a loading control (e.g., anti-GAPDH or antiβ-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis:
 - Wash treated cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer.
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.



- Run the gel and transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection and Data Analysis:
 - Apply ECL substrate and visualize the protein bands using an imaging system.
 - Quantify the band intensities using image analysis software.
 - Normalize the intensity of the methylation mark bands to the corresponding loading control.

Conclusion

GSK3368715, particularly in combination with PRMT5 inhibitors, presents a promising therapeutic strategy for cancers with MTAP deletions. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this combination therapy in various preclinical models. While the clinical development of GSK3368715 was halted, the understanding of its synergistic potential provides a strong rationale for the continued exploration of dual Type I and Type II PRMT inhibition in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK3368715 in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588859#gsk3368715-use-in-combination-with-other-cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com